

Spectroscopic Analysis of 2-(3-Chlorophenoxy)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(3-Chlorophenoxy)propionic acid**

Cat. No.: **B090443**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-(3-Chlorophenoxy)propionic acid**, a compound utilized as a chiral phenoxy acid herbicide.[\[1\]](#) The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **2-(3-Chlorophenoxy)propionic acid** is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.3	s (broad)	1H	-COOH
7.38 - 6.89	m	4H	Ar-H
4.80	q	1H	-CH-
1.72	d	3H	-CH ₃

(Data obtained from a 400 MHz spectrum in CDCl₃)[2]

¹³C NMR Data

While a specific, fully assigned spectrum is not publicly available, general chemical shift ranges for the carbon environments in **2-(3-Chlorophenoxy)propionic acid** can be predicted based on established principles of ¹³C NMR spectroscopy.

Chemical Shift Range (ppm)	Assignment
170 - 185	-COOH
155 - 160	Ar-C-O
130 - 135	Ar-C-Cl
110 - 130	Ar-C-H
70 - 80	-CH-
15 - 25	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like **2-(3-Chlorophenoxy)propionic acid** is characterized by distinct absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Description
2800 - 3500	O-H stretch	Very strong, broad
~1710	C=O stretch	Strong, sharp
~1210 - 1320	C-O stretch	Strong
~1000 - 1300	C-O-C stretch	
~600 - 800	C-Cl stretch	
(Characteristic absorption ranges for carboxylic acids)[3]		

Mass Spectrometry (MS)

Mass spectrometry of **2-(3-Chlorophenoxy)propionic acid** provides information about its molecular weight and fragmentation pattern.

m/z Value	Description
200.02	[M] ⁺ Molecular ion
128	Top Peak
155	2nd Highest
45	3rd Highest
(Data sourced from NIST Mass Spectrometry Data Center)[4]	

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of organic acids.

NMR Spectroscopy

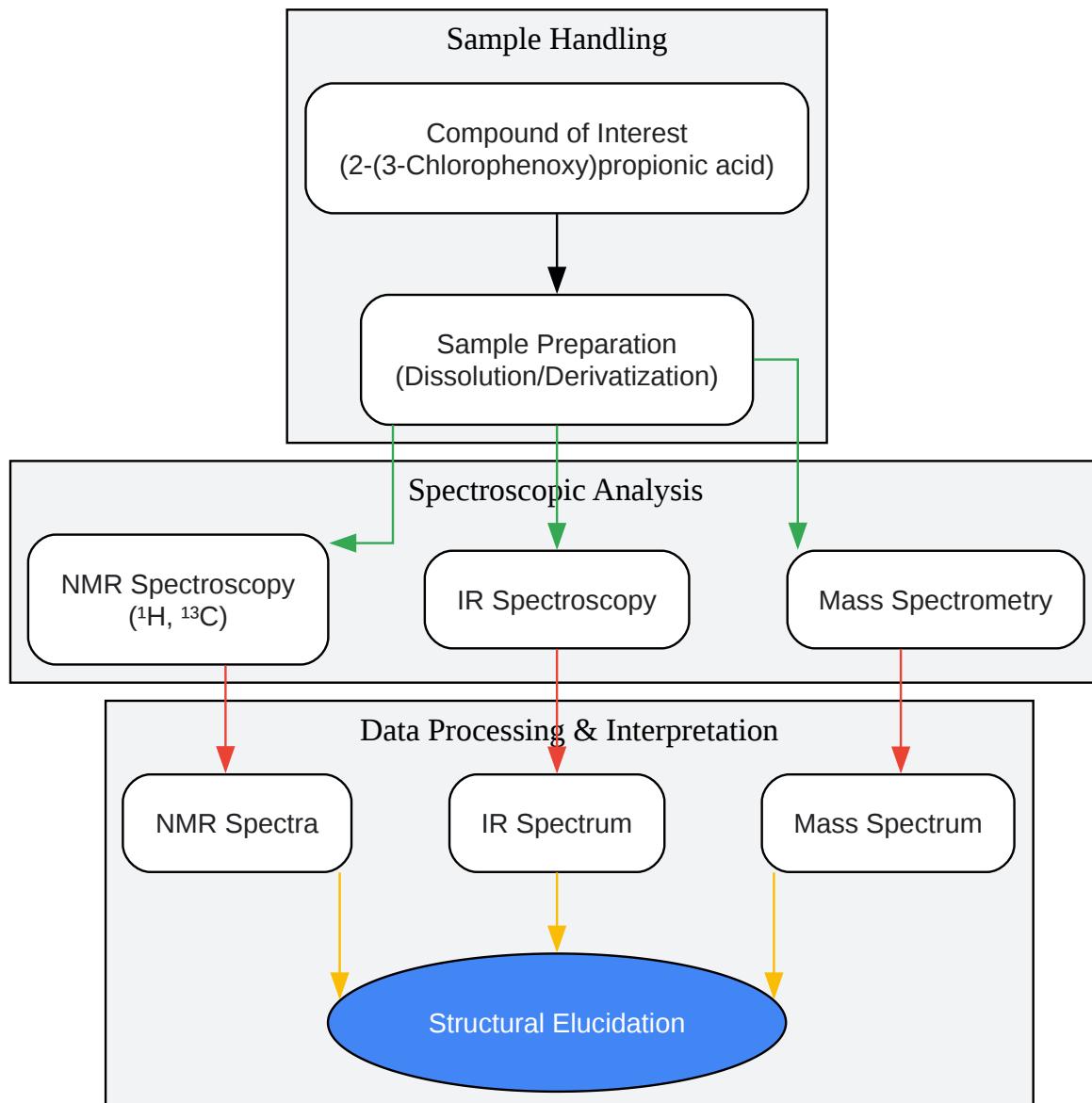
Sample Preparation: A sample of 5-10 mg of **2-(3-Chlorophenoxy)propionic acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3).^[5] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.^[6]

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.^[2] For ^1H NMR, the spectral width typically covers a range of -1 to 9 ppm.^[7] For ^{13}C NMR, a spectral window of -10 to 180 ppm is common.^[7] Data is acquired at ambient probe temperature.^[7]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **2-(3-Chlorophenoxy)propionic acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe) and pressed with an anvil to ensure good contact.^[8] Alternatively, the sample can be prepared as a KBr pellet or as a nujol mull.^[9]

Instrumentation and Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the IR spectrum.^[10] The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . The data is plotted as percent transmittance versus wavenumber (cm^{-1}).^[11]


Mass Spectrometry

Sample Preparation and Analysis: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary to increase the volatility of the organic acid.^[12] This can involve converting the carboxylic acid to a more volatile ester or silyl derivative.^[13] The derivatized sample is then injected into the GC-MS system. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be dissolved in a suitable solvent and directly injected, or it may undergo derivatization depending on the specific method.^[12]

Instrumentation and Data Acquisition: In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.^[14] In LC-MS, separation occurs in a liquid chromatography column.^[15] The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z).^{[13][14]} The mass spectrum is recorded, showing the relative abundance of different fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-氯苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(3-Chlorophenoxy)-propionic acid(101-10-0) 1H NMR spectrum [chemicalbook.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. (+)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. amherst.edu [amherst.edu]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metbio.net [metbio.net]
- 15. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(3-Chlorophenoxy)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090443#spectroscopic-data-nmr-ir-mass-spec-for-2-3-chlorophenoxy-propionic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com